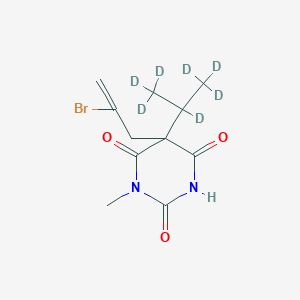

Narcobarbital-d7

Description

Structure

3D Structure

Properties

CAS No. |

1189950-65-9 |

|---|---|

Molecular Formula |

C11H15BrN2O3 |

Molecular Weight |

310.20 g/mol |

IUPAC Name |

5-(2-bromoprop-2-enyl)-5-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-1-methyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H15BrN2O3/c1-6(2)11(5-7(3)12)8(15)13-10(17)14(4)9(11)16/h6H,3,5H2,1-2,4H3,(H,13,15,17)/i1D3,2D3,6D |

InChI Key |

WGMASVSHOSNKMF-NWOXSKRJSA-N |

SMILES |

CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC(=C)Br |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1(C(=O)NC(=O)N(C1=O)C)CC(=C)Br)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC(=C)Br |

Origin of Product |

United States |

Synthetic Methodologies and Rigorous Characterization of Deuterium Incorporation in Narcobarbital D7

General Synthetic Strategies for Deuterium (B1214612) Atom Introduction into Organic Molecules

The introduction of deuterium into organic molecules can be achieved through several established methodologies, each with specific advantages concerning selectivity, efficiency, and the availability of starting materials. clearsynth.comnih.gov The choice of strategy depends on the target molecule's structure, the desired position of the deuterium labels, and the required level of isotopic enrichment.

Hydrogen/Deuterium (H/D) exchange is a common method for introducing deuterium by replacing labile protons in a molecule with deuterium from a deuterated source, such as deuterium oxide (D₂O). nih.gov These reactions are often facilitated by acid, base, or metal catalysts. For barbiturates, protons alpha to the carbonyl groups in the pyrimidine (B1678525) ring can undergo enolization, making them susceptible to exchange under basic conditions (e.g., NaOD in D₂O). However, for incorporating deuterium into the stable C-H bonds of an alkyl side chain, such as the isopropyl group in Narcobarbital, more robust methods are required.

Transition metal-catalyzed H/D exchange offers a powerful alternative. Catalytic systems, such as palladium on carbon (Pd/C) with D₂ gas or a D₂O source, can activate otherwise inert C-H bonds. nih.gov For instance, a heterogeneous catalytic system using Pd/C and aluminum in D₂O generates deuterium gas in situ, facilitating the exchange at specific positions. nih.gov The mechanism involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination after exchange with a deuterium source. The selectivity of this process can be influenced by steric and electronic factors within the substrate molecule.

De novo synthesis is often the most reliable method for achieving high isotopic enrichment at specific, non-labile positions. clearsynth.com This bottom-up approach involves constructing the target molecule from precursors that are already isotopically labeled. For the synthesis of Narcobarbital-d7, where the isopropyl group is deuterated (CD(CD₃)₂), a common strategy would involve a standard barbiturate (B1230296) synthesis pathway using a deuterated alkylating agent.

The synthesis of barbiturates typically involves the condensation of a disubstituted malonic ester with urea (B33335) or a substituted urea. To produce this compound, one would start with the synthesis of diethyl 2-(2-bromoallyl)-2-(isopropyl-d7)malonate. This key intermediate would be synthesized by the sequential alkylation of diethyl malonate, first with 2,3-dibromopropene (B1205560) and then with isopropyl-d7 bromide. The deuterated building block, isopropyl-d7 bromide (CD₃)₂CDBr, is commercially available or can be synthesized from acetone-d6. The subsequent condensation of the deuterated malonic ester with N-methylurea under basic conditions yields the final this compound product. This method ensures that the deuterium atoms are located precisely on the isopropyl group with high isotopic purity, which is dictated by the purity of the initial deuterated precursor.

Catalytic deuteration typically refers to the addition of deuterium gas (D₂) across a double or triple bond using a heterogeneous catalyst like Pd, Pt, or Ni. While Narcobarbital contains an allyl group double bond, reducing it would alter the compound's fundamental structure. Therefore, this specific approach is not suitable for synthesizing this compound without changing its identity.

However, transition-metal catalysis plays a crucial role in H/D exchange reactions, as mentioned previously. nih.gov These methods can provide a degree of stereochemical control, although this is not a factor for the deuteration of the freely rotating isopropyl group in Narcobarbital. In more complex molecules with chiral centers, the choice of catalyst and reaction conditions can influence the stereochemical outcome of deuterium incorporation, a critical consideration for biologically active compounds.

Analytical Techniques for Comprehensive Isotopic Purity and Structural Elucidation

Following synthesis, it is imperative to confirm the structure and determine the isotopic enrichment of the deuterated compound. rsc.org A combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) provides a comprehensive characterization of this compound. rsc.orgnih.gov

NMR spectroscopy is an indispensable tool for verifying the position and extent of deuterium incorporation. rsc.org

¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of this compound, the signals corresponding to the isopropyl group (the methine septet and the methyl doublet) would be absent or significantly reduced in intensity. The disappearance of these specific signals provides direct evidence of successful deuteration at the intended positions. The integration of any residual proton signals in this region allows for a quantitative assessment of isotopic purity. nih.gov

²H-NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. A ²H-NMR spectrum of this compound would show distinct peaks corresponding to the chemical environments of the incorporated deuterium atoms (i.e., the methine and methyl positions of the isopropyl-d7 group). wikipedia.org It serves as unambiguous confirmation of deuteration. wikipedia.org Since the natural abundance of deuterium is very low (0.016%), a strong signal in the ²H-NMR spectrum is definitive proof of isotopic enrichment. wikipedia.org

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides further structural confirmation. Carbons bonded to deuterium exhibit characteristic changes. The C-D coupling splits the carbon signal into a multiplet (e.g., a 1:1:1 triplet for a CD group and a 1:2:3:2:1 quintet for a CD₂ group). Furthermore, the Nuclear Overhauser Effect (NOE) that enhances carbon signal intensity in proton-decoupled spectra is absent for deuterated carbons, leading to a marked decrease in their signal intensity. nih.gov

Table 1: Hypothetical NMR Data Comparison for Narcobarbital and this compound

| Assignment | Narcobarbital (¹H-NMR) | This compound (¹H-NMR) | Rationale for Change |

| Isopropyl-CH | Septet | Signal Absent | H replaced by D |

| Isopropyl-CH₃ | Doublet | Signal Absent | H replaced by D |

| Allyl-CH₂ | Doublet | Doublet | No deuteration |

| Allyl-C=CH₂ | Multiplet | Multiplet | No deuteration |

| N-CH₃ | Singlet | Singlet | No deuteration |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution and Molecular Formula Confirmation

HRMS is a highly sensitive and accurate technique used to confirm the molecular formula and assess isotopic purity. nih.govresearchgate.net

Molecular Formula Confirmation: By providing a mass measurement with high accuracy (typically to four or five decimal places), HRMS can confirm the elemental composition of a molecule. For this compound, the measured mass will be significantly higher than that of its unlabeled counterpart, corresponding to the mass difference between seven deuterium atoms and seven hydrogen atoms. The expected mass increase is approximately 7.044 Da (7 x [mass of D - mass of H]).

Isotopic Distribution and Purity: HRMS can resolve the different isotopologues (molecules differing only in their isotopic composition) present in the sample. nih.gov By analyzing the relative abundances of the ion peaks corresponding to the unlabeled compound (d₀) up to the fully labeled compound (d₇), the isotopic enrichment can be calculated precisely. rsc.orgresearchgate.net A successful synthesis of this compound would show a mass spectrum where the most abundant molecular ion peak corresponds to the d₇ species, with minimal contributions from d₀ to d₆ species.

Table 2: Expected HRMS Data for Narcobarbital and this compound

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected Dominant Ion |

| Narcobarbital | C₁₁H₁₅BrN₂O₃ | 302.0266 | [M+H]⁺ at m/z 303.0339 |

| This compound | C₁₁H₈D₇BrN₂O₃ | 309.0707 | [M+H]⁺ at m/z 310.0780 |

Chromatographic Purity Analysis of Deuterated Analogs

The comprehensive assessment of the chemical and isotopic purity of newly synthesized deuterated compounds is a critical step to ensure their suitability as internal standards or for other research applications. Following the successful synthesis and confirmation of deuterium incorporation in this compound, a rigorous chromatographic purity analysis is imperative. This process typically employs high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify any potential impurities, including residual starting materials, byproducts of the synthesis, or the unlabeled parent compound, Narcobarbital.

The primary objective of this analysis is to ascertain the percentage purity of the deuterated analog and to ensure that any detected impurities are below acceptable limits. The selection of chromatographic conditions, such as the stationary phase, mobile phase composition, and detector, is optimized to achieve a clear separation of this compound from all potential contaminants.

Detailed Research Findings:

A representative batch of synthesized this compound was subjected to purity analysis using a validated HPLC method with UV detection and a complementary GC-MS method. The HPLC analysis was performed on a C18 reversed-phase column with a gradient elution program, which provided excellent separation of the target compound from potential impurities. The chromatogram revealed a single major peak corresponding to this compound, with a retention time consistent with that of the unlabeled standard, accounting for slight variations due to the isotopic labeling.

The purity of the this compound was determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. The results indicated a high degree of chemical purity.

To further confirm the identity of the main peak and to screen for any co-eluting impurities, the sample was also analyzed by GC-MS. The mass spectrum of the primary peak was consistent with the expected fragmentation pattern for this compound, confirming its identity. The GC-MS analysis also provided an additional measure of purity and did not detect any significant impurities that were not observed in the HPLC analysis.

The following data tables summarize the findings from the chromatographic purity analysis of a representative batch of this compound.

Table 1: HPLC Purity Analysis of this compound

| Parameter | Result |

| Chromatographic Purity (by HPLC) | 99.8% |

| Retention Time | 8.52 min |

| Impurity 1 (Unlabeled Narcobarbital) | 0.15% |

| Impurity 2 (Unknown) | 0.05% |

| Total Impurities | 0.2% |

Table 2: GC-MS Analysis Summary for this compound

| Parameter | Result |

| Identity Confirmation | Confirmed by Mass Spectrum |

| Purity (by GC-MS) | >99.5% |

| Comments | No significant impurities detected. |

These findings demonstrate the successful synthesis of high-purity this compound, suitable for its intended application as an internal standard in quantitative bioanalytical assays. The low levels of impurities, particularly the unlabeled analog, are well within acceptable limits for such applications.

Advanced Analytical Method Development and Validation with Narcobarbital D7 As an Internal Standard

Mass Spectrometric Detection Principles and Quantitative Performance

Fragmentation Pathway Analysis and Deuterium (B1214612) Label Retention in MS/MS

In tandem mass spectrometry (MS/MS), understanding the fragmentation pathways of an analyte and its isotopically labeled counterpart is critical for selecting appropriate precursor and product ions for accurate quantification. Deuterium labeling in Narcobarbital-d7 is designed to mimic the fragmentation behavior of the native Narcobarbital molecule. This similarity ensures that this compound experiences comparable ionization, fragmentation, and chromatographic elution characteristics. The retention of deuterium labels throughout the fragmentation process is paramount; any loss of deuterium atoms would lead to a different mass-to-charge ratio (m/z) for the fragment ions, potentially causing a mismatch with the expected transitions and compromising quantitative accuracy. Studies focusing on labeled internal standards often confirm that the deuterium atoms remain attached to the molecule during ionization and fragmentation, leading to characteristic fragment ions that are shifted by the mass of the deuterium atoms (typically +7 Da for this compound) compared to the unlabeled analyte. This predictable mass shift allows for the selective monitoring of both the analyte and its labeled standard in MS/MS experiments, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) dokumen.pub.

Principles of Isotope Dilution Mass Spectrometry (IDMS) and Quantitative Calibration

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that relies on the principle of adding a known amount of an isotopically enriched standard (the "spike") to a sample wikipedia.orgosti.govresearchgate.netepa.gov. This spike is chemically identical to the analyte but differs in its isotopic composition. By measuring the altered isotopic ratio in the spiked sample using mass spectrometry, and knowing the initial isotopic composition of the spike and the sample, the original amount of the analyte can be precisely calculated. This compound serves as an ideal internal standard in IDMS for the quantification of Narcobarbital because it behaves almost identically to the native compound during sample preparation, extraction, chromatographic separation, and ionization wikipedia.orgresearchgate.netepa.gov. This similarity compensates for variations that might occur during these analytical steps, such as analyte losses or matrix effects, thereby enhancing the accuracy and precision of the quantification researchgate.net. The use of stable isotope-labeled internal standards is considered one of the most robust methods for correcting matrix effects in LC-MS analysis researchgate.net.

Development of Calibration Curves and Linear Dynamic Range

The development of calibration curves is fundamental to quantitative analysis. When using this compound as an internal standard, calibration curves are typically constructed by plotting the ratio of the signal intensity of this compound to the signal intensity of Narcobarbital (or vice versa) against the known concentrations of Narcobarbital spiked into a series of standards. The linear dynamic range (LDR) defines the interval of analyte concentrations over which the instrument response is directly proportional to the analyte concentration ut.eeich.orgscispace.com. For LC-MS/MS methods, achieving a sufficiently wide LDR is crucial, and using isotopically labeled internal standards like this compound can help extend this range by mitigating detector saturation effects ut.eeresearchgate.net. A minimum of five concentration levels is generally recommended for establishing linearity, with data analyzed using appropriate regression models, often weighted linear regression, to account for potential heteroscedasticity ich.orgscispace.comnih.goveuropa.eu. The goal is to achieve a high coefficient of determination (r²) and ensure that the residuals are randomly distributed around zero scispace.comresearchgate.net.

Example Data Table: Calibration Curve Parameters

| Analyte Concentration (µg/mL) | Narcobarbital Signal | This compound Signal | Signal Ratio (Narcobarbital/Narcobarbital-d7) |

| 0.1 | 15000 | 14500 | 1.03 |

| 0.5 | 70000 | 68000 | 1.03 |

| 1.0 | 135000 | 130000 | 1.04 |

| 5.0 | 650000 | 630000 | 1.03 |

| 10.0 | 1250000 | 1200000 | 1.04 |

Note: This is a representative table illustrating the concept. Actual data would be derived from experimental measurements.

Assessment of Analytical Accuracy, Precision, and Reproducibility

Analytical accuracy refers to how close the measured value is to the true value, while precision describes the closeness of agreement between independent measurements obtained under stipulated conditions ich.org. For methods employing this compound, accuracy is typically assessed by analyzing samples with known concentrations of Narcobarbital (e.g., spiked blank matrices) and comparing the measured concentration to the spiked value. Precision is evaluated by assessing repeatability (intra-assay precision) and intermediate precision (inter-assay precision) ich.orgeuropa.eu. Repeatability is often determined by analyzing replicates of the same sample within a single analytical run, while intermediate precision considers variations across different days, analysts, or instruments. The coefficient of variation (CV) is commonly used to express precision, with acceptable CVs typically below 15% for accuracy and 15-20% for precision, depending on the application and regulatory guidelines ich.orgresearchgate.netnih.gov. The use of this compound as an internal standard significantly contributes to achieving high accuracy and precision by compensating for variations in sample preparation and instrument response.

Evaluation and Mitigation of Matrix Effects in Complex Samples

Matrix effects (MEs) are a significant challenge in LC-MS/MS analysis, particularly in complex biological or environmental samples, where co-eluting endogenous compounds can suppress or enhance the ionization of the analyte researchgate.netnih.govnih.govmdpi.com. These effects can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility. This compound, as a stable isotope-labeled internal standard, is highly effective at mitigating matrix effects researchgate.net. By co-eluting with the native Narcobarbital and undergoing similar ionization processes, this compound effectively corrects for any signal suppression or enhancement caused by the sample matrix. Evaluation of matrix effects can be performed using techniques such as post-column infusion or by comparing the response of analytes spiked into blank matrix versus analytes in a neat solvent nih.govnih.gov. Mitigation strategies, in addition to using labeled internal standards, may include optimizing sample preparation (e.g., thorough clean-up procedures), adjusting chromatographic conditions, or employing matrix-matched calibration standards when blank matrices are available nih.govnih.govmdpi.com.

Method Validation Parameters for Robustness and Transferability

Method validation is a comprehensive process to demonstrate that an analytical procedure is suitable for its intended purpose ich.orgeuropa.eueuropa.eufda.gov. Robustness is a key validation parameter that assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, temperature, or flow rate ich.orgchromatographyonline.com. A robust method provides reliable results even when subjected to minor operational changes, indicating a well-developed and optimized procedure chromatographyonline.com. Transferability refers to the ability of a validated method to be successfully applied in different laboratories or on different instruments. This is often assessed by performing inter-laboratory studies or by analyzing samples on different equipment. Using this compound as an internal standard contributes to method robustness and transferability by ensuring consistent performance across various conditions and settings, as the labeled standard helps to normalize variations inherent in different analytical environments. Validation protocols typically include parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness, all of which must be evaluated against predefined acceptance criteria ich.orgeuropa.eufda.gov.

Research Applications of Narcobarbital D7 in Mechanistic and Methodological Studies

Methodological Approaches for Investigating Metabolic Fate and Pathways Using Deuterated Analogs

The use of deuterated compounds, or stable isotope labeling (SIL), is a powerful and widely adopted strategy in metabolomics and pharmacology. doi.orgnih.gov By replacing hydrogen atoms with deuterium (B1214612), researchers can effectively "tag" a molecule like Narcobarbital without significantly altering its chemical and biological properties. alfa-chemistry.comnih.govosti.gov This enables the precise tracking of the drug's journey through a biological system, providing invaluable insights into its metabolic fate.

The primary application of deuterated analogs like Narcobarbital-d7 in metabolic research is to trace the biochemical transformations a drug undergoes and to identify its resulting metabolites. alfa-chemistry.comdntb.gov.ua When a deuterated drug is introduced into a biological system, its metabolites will retain the deuterium label, or a portion of it. doi.org This principle is fundamental to modern metabolite identification workflows, particularly when coupled with high-resolution mass spectrometry (MS). nih.govnih.govfrontiersin.org

The methodology relies on the detection of unique isotopic patterns in mass spectra. frontiersin.orgresearchgate.net An unlabeled compound and its deuterated analog will appear as a pair of peaks separated by a specific mass difference corresponding to the number of deuterium atoms. When the parent drug is metabolized, its products will also appear as isotopic pairs, allowing researchers to unequivocally link them back to the administered drug. doi.org This approach simplifies the complex data generated in metabolomics studies, helping to distinguish true metabolites from background noise and endogenous molecules. nih.govfrontiersin.org

The process involves several key steps:

Administration: A mixture of the labeled (e.g., this compound) and unlabeled drug is administered to the in vitro or in vivo system.

Sample Analysis: Biological samples (e.g., plasma, urine, tissue) are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Data Processing: Specialized software is used to search the MS data for the characteristic isotopic doublets that signify a drug-related metabolite. doi.orgfrontiersin.org

Structure Elucidation: Once identified, the mass shift between the labeled and unlabeled metabolite, along with fragmentation patterns from tandem MS (MS/MS), helps determine the site of metabolic modification and elucidate the metabolite's structure. nih.gov

This stable isotope labeling technique offers significant advantages over older methods by providing high sensitivity and specificity for tracking metabolic pathways and identifying novel biotransformation products. alfa-chemistry.comnih.gov

Table 1: Principles of Stable Isotope Labeling (SIL) in Metabolite Identification

| Principle | Description | Key Advantage |

|---|---|---|

| Isotopic Signature | Deuterated compounds and their metabolites exhibit a distinct mass shift in mass spectrometry compared to their unlabeled counterparts. | Allows for unambiguous identification of drug-related molecules in a complex biological matrix. doi.orgfrontiersin.org |

| Co-elution | The labeled and unlabeled versions of a compound have nearly identical physicochemical properties and therefore elute at the same time in chromatographic separations. nih.govnih.gov | Creates characteristic "doublet" peaks in the mass spectrum, simplifying data analysis and increasing confidence in metabolite detection. researchgate.net |

| Fragmentation Analysis | In tandem MS (MS/MS), the mass shifts in fragment ions help to pinpoint the exact location of metabolic modification on the molecule's structure. nih.gov | Provides detailed structural information essential for elucidating the biochemical transformation pathway. |

| Reduced Matrix Effect | The use of a deuterated analog as an internal standard helps to compensate for variations in sample preparation and instrument response, leading to more accurate quantification. nih.gov | Improves the quantitative accuracy and reliability of metabolic studies. |

A significant challenge in toxicology and metabolomics is distinguishing between compounds that are produced naturally by the body (endogenous) and those that are introduced from an external source (exogenous), such as drugs or environmental toxins. acs.orgresearchgate.net Certain substances can have both endogenous and exogenous origins, which can complicate the interpretation of analytical results and risk assessment. nih.govdigitellinc.com

Stable isotope labeling provides a definitive method to resolve this ambiguity. researchgate.net By using a deuterated version of an exogenous compound, such as this compound, researchers can track its presence and metabolism without confusion from any structurally similar endogenous molecules. Since barbiturates are purely synthetic, this application is more conceptual for this specific compound class but is a critical methodology in the broader field of toxicology. mdpi.com

For instance, in studies of compounds that can be both ingested and produced metabolically, administering a labeled version allows for the precise quantification of the contribution from the external source versus the body's own production. nih.govdigitellinc.com Mass spectrometry can easily separate the signals from the labeled exogenous compound and its metabolites from the unlabeled endogenous versions. researchgate.net This methodology is crucial for accurately assessing exposure and understanding the biological impact of xenobiotics. acs.org

Table 2: Differentiating Compound Origins Using Stable Isotope Labeling

| Characteristic | Endogenous Compound | Exogenous (Labeled) Compound |

|---|---|---|

| Isotopic Profile | Exhibits natural isotopic abundance (e.g., primarily ¹²C, ¹H). nih.gov | Contains a heavy isotope (e.g., ²H, ¹³C) resulting in a higher mass. researchgate.net |

| Mass Spectrum Signal | Appears at a lower mass-to-charge (m/z) ratio. | Appears at a predictably higher m/z ratio, distinct from the endogenous signal. researchgate.net |

| Origin Confirmation | Confirmed by its presence in unexposed control samples. | Confirmed by its absence in control samples and its presence only after administration of the labeled substance. digitellinc.com |

| Application | Serves as a baseline for normal physiological processes. | Allows for precise tracking and quantification of an externally introduced substance and its metabolic fate, avoiding interference. acs.orgnih.gov |

Deuterium Metabolic Imaging (DMI) and Deuterium Magnetic Resonance Spectroscopy (DMS or DMRS) are advanced, non-invasive techniques that allow researchers to map and monitor metabolic pathways in living organisms in real-time. researchgate.netnih.govbruker.comvidar.ru These methods utilize deuterated substrates to visualize the dynamic flow of molecules through various biochemical processes. yale.edunottingham.ac.uk

Deuterium Magnetic Resonance Spectroscopy (DMRS): This technique uses the principles of nuclear magnetic resonance (NMR) to detect the deuterium signal. researchgate.netoup.com After a deuterated substrate (like deuterated glucose or water) is administered, DMRS can track the appearance of deuterium in various downstream metabolites, such as lactate and glutamate. yale.edunih.gov Because the natural abundance of deuterium is very low (about 0.01%), there is minimal background signal, which results in a "clean" spectrum where the signals from the labeled compounds are clearly visible. researchgate.netnih.gov

Deuterium Metabolic Imaging (DMI): DMI extends the principles of DMRS by adding spatial information, creating three-dimensional maps of metabolic activity within tissues and organs. yale.edunottingham.ac.uktic-sitem.ch This allows researchers to see where specific metabolic processes, such as glycolysis or the citric acid cycle, are most active. yale.edu DMI offers several advantages over other metabolic imaging techniques like PET, as it does not involve ionizing radiation and can provide information about multiple metabolites simultaneously. nih.govbruker.comnottingham.ac.uk

While typically used with metabolic precursors like glucose, the principles of DMI and DMRS underscore the broader utility of deuterated compounds in metabolic research. The ability to track the fate of deuterium atoms provides a powerful window into the biochemistry of both healthy and diseased states. nih.govescholarship.org

Table 3: Comparison of DMRS and DMI

| Feature | Deuterium Magnetic Resonance Spectroscopy (DMRS) | Deuterium Metabolic Imaging (DMI) |

|---|---|---|

| Primary Output | A spectrum showing the chemical signature and concentration of different deuterated metabolites in a specific region of interest. oup.com | A 3D map showing the spatial distribution and concentration of deuterated metabolites across an entire tissue or organ. yale.edutic-sitem.ch |

| Information Provided | Quantitative metabolic data from a defined volume (e.g., rate of glycolysis). nih.gov | Spatial visualization of metabolic pathways and identification of regions with altered metabolism (e.g., tumors). nottingham.ac.uk |

| Key Advantage | High spectral resolution, allowing for the clear identification of different metabolites. researchgate.net | Provides anatomical context to metabolic activity, enabling co-registration with conventional MRI. oup.com |

| Common Substrates | [6,6-²H₂]-glucose, ²H₃-acetate, deuterated water. researchgate.netyale.edu |

Application in Forensic and Toxicological Analytical Methodologies for Barbiturate (B1230296) Detection

In forensic and clinical toxicology, the accurate and reliable detection and quantification of drugs and their metabolites are paramount. Deuterated compounds like this compound play an indispensable role as internal standards in analytical methods for barbiturates. nih.govspringernature.com An internal standard is a compound with similar chemical properties to the analyte of interest that is added in a known quantity to every sample before analysis. It helps correct for any loss of analyte during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of the results.

The demand for rapid drug testing in forensic and clinical settings has driven the development of high-throughput screening (HTS) assays. hpst.czspringernature.com These methods are designed to analyze a large number of samples quickly and efficiently. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are central to modern HTS for barbiturates. nih.gov

In these assays, a deuterated internal standard for each target barbiturate is crucial. nih.govacs.org For example, in an assay screening for Narcobarbital, a known amount of this compound would be added to each urine or blood sample at the beginning of the workflow. Because the deuterated standard behaves almost identically to the non-deuterated drug during extraction, chromatography, and ionization, the ratio of the MS signal of the target drug to the signal of the internal standard remains constant even if sample is lost. hpst.cz This allows for reliable semi-quantitative screening or accurate quantification.

Ultrafast systems, such as those combining solid-phase extraction (SPE) with MS/MS, can analyze samples in seconds rather than minutes, processing hundreds of samples per hour. hpst.cz The use of deuterated internal standards is a key component that enables the robustness and reliability required for such high-throughput applications. hpst.czspringernature.com

Table 4: High-Throughput Screening Methods for Barbiturates

| Method | Principle | Role of Deuterated Standard |

|---|---|---|

| LC-MS/MS | Separates compounds by liquid chromatography and detects them by mass spectrometry. nih.gov | Used as an internal standard for accurate quantification and to correct for matrix effects and instrument variability. nih.govspringernature.com |

| "Dilute and Shoot" LC-MS/MS | A simplified sample preparation where the biological matrix (e.g., urine) is simply diluted with a reagent containing the internal standards before injection. springernature.comnih.gov | Essential for correcting the significant matrix effects inherent in this minimal-cleanup approach. |

| RapidFire-MS/MS | An ultrafast online solid-phase extraction (SPE) system coupled to a mass spectrometer, enabling sample cycle times of less than 20 seconds. hpst.cz | Ensures analytical precision and accuracy despite the extremely short analysis time. hpst.cz |

| MSI-CE-MS | Multisegment injection-capillary electrophoresis-mass spectrometry allows for serial injection of multiple samples in a single run. acs.org | Aids in unambiguous drug identification through co-migration with the target analyte. acs.org |

Following a presumptive positive result from an initial screening test (such as an immunoassay), a confirmatory analysis is required. unodc.org This second test must use a different and more specific analytical principle to unequivocally identify and quantify the substance. For barbiturates, the gold standard for confirmation is mass spectrometry, typically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). wa.govojp.gov

In these confirmatory protocols, the use of a deuterated internal standard is not just recommended; it is a requirement for achieving the highest level of analytical certainty. wa.gov The technique, known as isotope dilution mass spectrometry, is based on measuring the ratio of the analyte to its stable isotope-labeled analog. springernature.com This approach is considered the most accurate quantitative method available in analytical chemistry.

Forensic toxicology laboratories must adhere to strict protocols and reporting standards to ensure that results are legally defensible. unodc.orgnyc.gov These standards dictate requirements for calibration, quality control, and criteria for positive identification. For MS-based methods, these criteria typically include:

Retention Time: The retention time of the analyte in the sample must match that of a certified reference standard within a narrow window. nyc.gov

Mass Spectra/Ion Ratios: The mass spectrum of the analyte must be consistent with the reference standard. For tandem MS, the relative abundance of multiple product ions (ion ratios) must match those of the standard within statistically defined limits. ojp.gov

The use of a deuterated internal standard like this compound is integral to these protocols, as it co-elutes with the analyte and provides a constant reference point, ensuring that all identification and quantification criteria are met with the highest degree of confidence. wa.gov

Table 5: Key Components of a Confirmatory Analysis Protocol for Barbiturates

| Component | Description | Importance |

|---|---|---|

| Sample Preparation | Extraction of the drug from the biological matrix (e.g., blood, urine) using methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). wa.gov | Removes interfering substances from the sample to ensure a clean analysis. |

| Internal Standard | Addition of a known quantity of a deuterated analog (e.g., this compound) to all samples, calibrators, and controls before extraction. springernature.comwa.gov | Corrects for procedural losses and instrument variability, ensuring accurate and precise quantification. This is the foundation of isotope dilution mass spectrometry. |

| Chromatographic Separation | Separation of the target analyte from other compounds using GC or LC. nyc.gov | Provides specificity and ensures that the mass spectrometer is analyzing the correct compound at the correct time. |

| Mass Spectrometric Detection | Identification and quantification based on the compound's mass-to-charge ratio and fragmentation pattern (for MS/MS). wa.gov | Provides definitive structural confirmation and is the basis for positive identification. |

| Data Review & Reporting | Verification that all analytical criteria (retention time, ion ratios, etc.) for calibrators, controls, and unknown samples meet the laboratory's established standards. unodc.orgnyc.gov | Ensures the scientific validity and legal defensibility of the final reported result. |

Quality Control and External Proficiency Testing in Forensic Laboratories

In the rigorous environment of forensic toxicology, ensuring the accuracy and reliability of analytical results is paramount. This compound plays a crucial role as an internal standard in quality control (QC) and external proficiency testing (PT) programs for the analysis of barbiturates.

Isotopically labeled internal standards are the gold standard in quantitative analysis, particularly in chromatographic techniques coupled with mass spectrometry (LC-MS/MS). The use of this compound as an internal standard helps to correct for variations that can occur during sample preparation, extraction, and analysis. Because this compound is chemically identical to narcobarbital, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. However, its increased mass due to the deuterium atoms allows it to be distinguished from the non-deuterated analyte. This ensures accurate quantification of narcobarbital in complex biological matrices such as blood, urine, and tissue samples.

External proficiency testing is a cornerstone of quality assurance in forensic laboratories, where accredited bodies provide laboratories with samples containing unknown concentrations of drugs for analysis. The inclusion of deuterated standards like this compound in these schemes allows for a robust assessment of a laboratory's competency in identifying and quantifying barbiturates. By comparing their results to the known values, laboratories can identify potential issues with their analytical methods and take corrective action. This continuous monitoring is essential for maintaining high standards and ensuring the defensibility of forensic toxicology results in legal proceedings.

Table 1: Application of this compound in Forensic Quality Control

| Application Area | Function of this compound | Significance |

|---|---|---|

| Internal Standard | Corrects for analytical variability during sample processing and analysis. | Enhances the accuracy and precision of quantitative results for narcobarbital. |

| Proficiency Testing | Serves as a component in external quality assessment samples. | Allows for the independent verification of a laboratory's analytical performance. |

| Method Validation | Used to establish and validate the performance of new analytical methods. | Ensures that new methods meet the required standards of sensitivity, specificity, and accuracy. |

Investigative Methodologies for Pharmacokinetic Research Utilizing Labeled Compounds

The study of pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of drugs, is fundamental to understanding their therapeutic and toxic effects. Isotopically labeled compounds like this compound are powerful tools in these investigations.

Quantitative Assessment of Turnover and Clearance Rates (Methodological Aspects)

Determining the rate at which a drug is eliminated from the body (clearance) and the rate at which it is replaced (turnover) is crucial for establishing dosing regimens. The use of this compound allows for precise "pulse-chase" or stable isotope-labeled tracer studies. In such studies, a known amount of this compound is administered, and its disappearance and the appearance of its metabolites are tracked over time using sensitive analytical techniques like LC-MS/MS.

By simultaneously monitoring the concentrations of both the labeled (this compound) and unlabeled (endogenous or co-administered narcobarbital) compounds, researchers can accurately calculate key pharmacokinetic parameters. This methodology avoids the use of radioactive isotopes, making it safer for human studies. The data obtained from these studies are essential for building and validating pharmacokinetic models that can predict the behavior of the drug in different populations.

Methodologies for Studying Drug-Drug Interactions and Enzyme Induction/Inhibition

Barbiturates are well-known for their potential to cause significant drug-drug interactions, primarily through the induction or inhibition of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast array of drugs. nih.govnih.gov this compound can be employed as a probe substrate to investigate these interactions.

For instance, to study the inducing effect of another drug on narcobarbital metabolism, subjects can be pre-treated with the potential inducer, followed by the administration of a "cocktail" containing this compound. An increased rate of clearance of this compound compared to a baseline measurement would indicate enzyme induction. Conversely, to assess the inhibitory potential of a new drug, it can be co-administered with this compound. A decrease in the clearance of this compound would suggest that the new drug is inhibiting the metabolic pathway of narcobarbital. These studies are critical for predicting and preventing adverse drug reactions when barbiturates are used in combination with other medications.

Studies on Kinetic Isotope Effects (KIE) and Their Implications for Reaction Mechanisms and Metabolic Stability

The replacement of hydrogen with deuterium can have a subtle but significant effect on the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if the cleavage of this bond is the rate-determining step of the reaction.

In the context of drug metabolism, the KIE can provide valuable insights into the reaction mechanisms of drug-metabolizing enzymes. By comparing the rate of metabolism of narcobarbital with that of this compound, researchers can determine if the cleavage of a specific C-H bond is involved in the rate-limiting step of its metabolic transformation.

Furthermore, the KIE has important implications for metabolic stability. If a drug is rapidly metabolized at a specific site, replacing the hydrogen atoms at that position with deuterium can slow down its metabolism, thereby increasing its half-life and duration of action. This strategy, known as "deuterium switching," is an area of active research in drug development aimed at improving the pharmacokinetic profiles of existing drugs. Studies with this compound can help to elucidate the potential for such modifications to enhance the therapeutic properties of barbiturates.

Table 2: Summary of Research Applications for this compound

| Research Area | Specific Application of this compound | Key Scientific Insights |

|---|---|---|

| Forensic Science | Internal standard and proficiency testing material. | Improved accuracy of forensic analyses and quality assurance in laboratories. |

| Pharmacokinetics | Labeled tracer for turnover and clearance studies. | Precise determination of drug elimination rates and pharmacokinetic modeling. |

| Drug Interactions | Probe substrate for enzyme induction/inhibition assays. | Prediction and prevention of adverse drug-drug interactions. |

| Metabolic Studies | Tool for investigating kinetic isotope effects. | Elucidation of reaction mechanisms and potential for improving metabolic stability. |

Quality Assurance and Reference Material Standards for Deuterated Compounds

Adherence to International Standards for Reference Material Production and Testing (e.g., ISO/IEC 17025, ISO 17034)

The production and testing of high-purity reference materials, including deuterated compounds like Narcobarbital-d7, are conducted under rigorous international quality management systems. The most prominent of these are ISO/IEC 17025 and ISO 17034, which provide a framework for competence, impartiality, and consistent operation. demarcheiso17025.comsigmaaldrich.com

ISO/IEC 17025, "General requirements for the competence of testing and calibration laboratories," outlines the criteria for laboratories to demonstrate their technical competence. demarcheiso17025.com For deuterated standards, this means that any analytical data provided, such as purity assessment or concentration, has been generated using validated methods, calibrated equipment, and by competent personnel. demarcheiso17025.com Key aspects of this standard include:

Management Requirements: These are related to the operation and effectiveness of the quality management system within the laboratory. demarcheiso17025.com

Technical Requirements: These address the competence of staff, testing methodology, equipment and quality, and the reporting of test and calibration results. demarcheiso17025.com

ISO 17034, "General requirements for the competence of reference material producers," is a crucial accreditation for manufacturers of Certified Reference Materials (CRMs). excedr.comnata.com.auaroscientific.com This standard ensures that the entire process of producing a reference material is planned, controlled, and documented to the highest level of quality assurance. excedr.comreagecon.com For a compound like this compound, this involves:

Production Planning and Control: A comprehensive plan that covers all stages from the selection of raw materials to the final product. excedr.com

Material Characterization: Thorough analysis to confirm the identity and properties of the material. reagecon.com

Assignment of Certified Values and Uncertainty: The process of determining the certified value of a property (e.g., purity) and its associated measurement uncertainty. nata.com.aureagecon.com

Homogeneity and Stability Studies: Ensuring that the material is uniform throughout the batch and remains stable over time under specified storage conditions. nata.com.aureagecon.com

Metrological Traceability: The certified values must be traceable to national or international standards. nata.com.aufujifilm.com

The dual accreditation to both ISO/IEC 17025 and ISO 17034 is often considered the "gold standard" for CRM producers, providing the highest level of confidence in the quality of reference materials. sigmaaldrich.com

Table 1: Key Requirements of ISO/IEC 17025 and ISO 17034 for Deuterated Reference Materials

| Standard | Focus | Key Requirements for Deuterated Compounds |

| ISO/IEC 17025 | Competence of testing and calibration laboratories | - Validation of analytical methods for purity and identity. - Calibration and maintenance of analytical instrumentation (e.g., NMR, MS). - Competence of personnel performing the analysis. - Traceability of measurements to SI units or certified reference materials. demarcheiso17025.com |

| ISO 17034 | Competence of reference material producers | - Detailed production planning and control. - Characterization of starting materials and final product. - Comprehensive homogeneity and stability studies. - Assignment of property values with associated uncertainty. - Issuance of a comprehensive certificate of analysis. excedr.comnata.com.au |

Impurity Profiling and Stability Assessment of this compound and Similar Deuterated Analogs

The analysis of deuterated compounds presents unique challenges in impurity profiling and stability assessment. The goal is to detect, identify, and quantify any substance that is not the deuterated compound itself. nih.govresearchgate.net

Impurity Profiling: For deuterated active pharmaceutical ingredients (APIs), a significant consideration is the presence of lower isotopologues (molecules with fewer deuterium (B1214612) atoms than the target compound). nih.gov These are often inherent to the manufacturing process and may not be considered traditional impurities but rather part of the isotopic distribution of the material. nih.govsci-hub.ru A comprehensive impurity profile for this compound would therefore include:

Organic Impurities: Related substances from the synthesis, such as starting materials, by-products, or degradation products. nih.gov

Inorganic Impurities: Reagents, catalysts, or residual metals.

Residual Solvents: Solvents used during the synthesis or purification process.

Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for separating and identifying these impurities. nih.gov

Stability Assessment: Stability testing is crucial to determine the shelf-life of the reference material and to ensure that its properties remain within specified limits over time. researchgate.net Deuteration, the process of replacing a hydrogen atom with its heavier isotope deuterium, creates a more stable chemical bond. salamandra.net This modification can improve the metabolic stability of drugs by slowing down metabolism that involves the cleavage of the carbon-deuterium bond. salamandra.netsnmjournals.orgjuniperpublishers.com

However, the chemical stability of the reference material itself must be evaluated under various environmental conditions. Stability studies for this compound would typically involve:

Long-term stability testing: Evaluating the material under recommended storage conditions.

Accelerated stability testing: Storing the material at elevated temperatures and humidity to predict its long-term stability.

The results of these studies are critical for establishing appropriate storage conditions and an expiration date for the reference material.

Table 2: Common Impurities and Stability Considerations for Deuterated Compounds

| Category | Examples for this compound | Analytical Techniques | Stability Impact |

| Organic Impurities | Unreacted starting materials, synthetic by-products, non-deuterated Narcobarbital | HPLC, LC-MS, GC-MS | Can affect the accuracy of quantitative analysis if not properly identified and quantified. |

| Isotopic Impurities | Narcobarbital-d6, Narcobarbital-d5, etc. | Mass Spectrometry, NMR | Considered part of the material's isotopic profile; crucial for accurate mass-based quantification. nih.gov |

| Degradation Products | Products of hydrolysis, oxidation, or photolysis | HPLC, LC-MS | Indicates the chemical stability of the compound and helps determine appropriate storage conditions. |

Role of Deuterated Solvents in Analytical Quality Control and Quantitative NMR (qNMR)

Deuterated solvents are indispensable tools in the analytical quality control of chemical compounds, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy. myuchem.comtcichemicals.comlabinsights.nl

In NMR analysis, deuterated solvents serve several critical functions:

Eliminating Solvent Interference: In proton (¹H) NMR, regular (proton-containing) solvents would produce a massive signal that would obscure the signals from the analyte. labinsights.nltutorchase.commagritek.com By replacing hydrogen with deuterium, the solvent becomes "invisible" in the ¹H NMR spectrum, allowing for clear observation of the sample's signals. tutorchase.comsynmr.insigmaaldrich.com

Providing a "Lock" Signal: NMR spectrometers use the deuterium signal from the solvent to stabilize, or "lock," the magnetic field. myuchem.comtcichemicals.cominnovachem.fr This ensures the stability and reproducibility of the measurement over time. myuchem.com

Improving Spectral Resolution: Deuterated solvents can reduce interference from proton exchange in the sample, leading to more stable chemical shifts and coupling constants, which simplifies spectral interpretation. myuchem.com

Quantitative NMR (qNMR): qNMR is a powerful primary analytical method for determining the purity of a substance. emerypharma.comresearchgate.net It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. emerypharma.comfujifilm.com By co-dissolving a known amount of a certified reference material (internal standard) with the analyte in a deuterated solvent, the purity of the analyte can be accurately calculated. emerypharma.comfujifilm.com

The choice of deuterated solvent is critical for successful qNMR analysis. The solvent must:

Completely dissolve both the analyte (e.g., this compound) and the internal standard. emerypharma.com

Not have any signals that overlap with the signals of the analyte or the internal standard. fujifilm.com

The use of high-purity deuterated solvents is essential for the accuracy of qNMR, as impurities in the solvent (such as residual water or non-deuterated solvent) can interfere with the measurement. labinsights.nl

Table 3: Common Deuterated Solvents and Their Applications in NMR

| Deuterated Solvent | Chemical Formula | Common Applications in Analyzing Compounds like this compound |

| Chloroform-d | CDCl₃ | Dissolving a wide range of non-polar to moderately polar organic compounds. sigmaaldrich.com |

| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | Suitable for dissolving more polar compounds. irisotope.com |

| Methanol-d₄ | CD₃OD | Used for polar compounds and those capable of hydrogen bonding. myuchem.com |

| Deuterium Oxide (Heavy Water) | D₂O | Used for water-soluble compounds and to study exchangeable protons. sigmaaldrich.com |

Future Directions and Emerging Research Trends in Deuterium Labeled Compounds

Innovations in Deuterium (B1214612) Labeling Synthesis Technologies and Cost-Effectiveness

The synthesis of deuterium-labeled compounds is moving towards more efficient, cost-effective, and selective methods. scispace.com Historically, the introduction of deuterium into a molecule could be a costly and complex process, often requiring the use of expensive precursors. scispace.com However, recent innovations are addressing these limitations.

A significant trend is the development of late-stage deuteration techniques. acs.org These methods allow for the introduction of deuterium atoms into a complex molecule in the final steps of a synthetic sequence, which is often more efficient than carrying the isotopic label through a multi-step synthesis. scispace.comacs.org Techniques such as hydrogen isotope exchange (HIE) offer direct access to labeled compounds and are a major focus of current research. acs.orgresearchgate.net

Furthermore, new catalytic systems are emerging that facilitate H/D exchange with high selectivity and under milder conditions. chem-station.com Researchers are exploring photocatalyst-free approaches that use visible light and common thiol compounds to incorporate deuterium, which could significantly reduce the cost and complexity of synthesis. researchgate.net The development of radical deuterium-labeling technology also presents a mild and efficient strategy for installing deuterium atoms. researchgate.net As these technologies mature and become more widely adopted, the cost of producing deuterated compounds like Narcobarbital-d7 is expected to decrease, making them more accessible for a broader range of research and analytical applications. scispace.comresearchgate.net

| Synthesis Innovation | Description | Impact on Cost-Effectiveness |

| Late-Stage H/D Exchange | Introduction of deuterium in the final steps of synthesis. acs.org | Reduces the need for expensive, fully labeled starting materials. |

| Photocatalyst-Free Deuteration | Utilizes visible light and simple reagents to facilitate deuteration. researchgate.net | Eliminates the need for expensive and specialized photocatalysts. researchgate.net |

| Improved Catalytic Systems | Development of more efficient and selective catalysts for H/D exchange. chem-station.com | Increases reaction yields and reduces purification costs. |

| Radical Deuteration | Employs radical chemistry for mild and efficient deuterium incorporation. researchgate.net | Offers alternative synthetic routes that may be more economical. |

Novel Applications in Mechanistic Chemical Biology and Chemical Ecology

Deuterium-labeled compounds are indispensable tools for elucidating reaction mechanisms in chemical biology. chem-station.comsymeres.com The replacement of a hydrogen atom with a deuterium atom creates a heavier C-D bond compared to the C-H bond, which can slow down reactions where the cleavage of this bond is the rate-limiting step. scispace.commusechem.com This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), provides invaluable insights into enzymatic mechanisms, including hydrogen transfer and acyl transfer reactions. scispace.comresearchgate.net By comparing the reaction rates of labeled and unlabeled substrates, researchers can deduce intricate details of biochemical pathways. scispace.com

While the primary application of this compound is likely as an internal standard, the principles of using deuterated compounds extend to mechanistic studies. For instance, deuterated analogues of drugs are used to study their metabolic pathways and identify the specific sites of enzymatic action, such as by cytochrome P450 (CYP) enzymes. researchgate.net This information is critical in drug discovery for optimizing metabolic stability. clearsynth.com

The applications are also expanding into chemical ecology. In this field, researchers study the chemical interactions between living organisms. Deuterium-labeled compounds can be used as tracers to follow the fate of specific molecules within an ecosystem or to study the biosynthesis of natural products in organisms.

| Application Area | Utility of Deuterated Compounds | Example of Information Gained |

| Mechanistic Chemical Biology | Probing reaction mechanisms via the Kinetic Isotope Effect (KIE). scispace.comresearchgate.net | Elucidation of enzymatic hydrogen transfer steps. scispace.com |

| Metabolism Studies | Tracing the metabolic fate of drugs and xenobiotics. symeres.comclearsynth.com | Identification of metabolic "soft spots" vulnerable to CYP450 oxidation. nih.gov |

| Chemical Ecology | Serving as tracers to follow the flow of compounds in biological systems. | Understanding the biosynthesis and transfer of natural products between organisms. |

Integration of Deuterated Standards with Advanced Multi-Omics Analytical Platforms

The rise of multi-omics—the integrated analysis of genomics, proteomics, and metabolomics—has created a demand for high-quality reference materials to ensure data accuracy and reliability. nih.gov Deuterated compounds, such as this compound, play a crucial role as internal standards in these advanced analytical platforms, particularly in mass spectrometry (MS)-based metabolomics and proteomics. nih.govclearsynth.com

In quantitative MS analysis, a known amount of a deuterated standard is added to a biological sample at the beginning of the workflow. clearsynth.com Because the deuterated standard is chemically identical to its non-labeled counterpart (the analyte), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. clearsynth.com However, due to its higher mass, it can be distinguished from the analyte. clearsynth.com This allows for precise quantification by correcting for sample loss during preparation and for variations in instrument response (matrix effects). clearsynth.com

The integration of deuterated standards is essential for achieving the absolute quantification of metabolites, a key goal in systems biology and precision medicine. researchgate.net Isotope dilution strategies using deuterated standards are considered a gold standard for standardization in GC-MS and LC-MS analysis. researchgate.net As multi-omics research continues to generate vast and complex datasets, the use of well-characterized deuterated internal standards will be indispensable for ensuring the inter-laboratory comparability and robustness of the findings. nih.gov

Challenges and Opportunities in the Broader Field of Deuterated Compound Research

Despite significant progress, the field of deuterated compound research faces several challenges. From a synthetic perspective, achieving site-specific deuteration with a high degree of incorporation can still be difficult and costly. musechem.com There is also the potential for "metabolic switching," where blocking one metabolic pathway through deuteration may cause the compound to be metabolized through an alternative, potentially unpredictable, pathway. musechem.com Furthermore, while deuterium is a stable isotope, there can be limitations such as the potential for back-exchange (loss of deuterium) in certain chemical environments. hilarispublisher.com

However, the opportunities are vast and continue to expand. In drug development, the "deuterium switch" approach—where hydrogen atoms in an existing drug are replaced with deuterium—has led to FDA-approved drugs with improved pharmacokinetic profiles, such as reduced clearance rates and extended half-lives. nih.govuniupo.itnih.gov This can translate into lower or less frequent dosing and potentially improved safety and efficacy. nih.gov Beyond improving existing drugs, deuteration is now being applied in de novo drug discovery to create novel chemical entities with enhanced properties from the outset. uniupo.itnih.gov The growing demand for deuterated compounds as internal standards for clinical diagnostics, environmental analysis, and food science also presents a significant opportunity. symeres.com As synthetic methods become more affordable and analytical instruments more sensitive, the applications for deuterated compounds are set to grow, solidifying their role as essential tools in science and medicine. researchgate.netmusechem.com

| Aspect | Challenges | Opportunities |

| Synthesis | Cost and complexity of site-specific labeling. musechem.com | Development of more efficient, scalable, and cost-effective synthetic methods. researchgate.net |

| Metabolism | Potential for unpredictable metabolic switching. musechem.com | Improved pharmacokinetic and safety profiles of drugs (the "deuterium switch"). nih.govuniupo.it |

| Application | Inherent limitations such as potential for H/D back-exchange. hilarispublisher.com | Use in de novo drug discovery and expanding roles as internal standards in diverse analytical fields. symeres.comuniupo.it |

| Regulatory | Evolving regulatory landscape for deuterated drugs. | Established pathway for deuterated analogues of existing drugs. nih.gov |

Q & A

Q. How can researchers establish clinical relevance for this compound in translational studies?

- Methodological Answer : Pharmacokinetic/pharmacodynamic (PK/PD) modeling bridges preclinical data to human outcomes. Humanized liver mouse models or organ-on-chip systems simulate human metabolism. Clinical relevance is demonstrated via correlation with biomarker data (e.g., receptor occupancy, enzyme inhibition) .

Guidance for Data Reporting & Analysis

- Contradiction Analysis : Use triangulation (e.g., cross-method validation, peer debriefing) to address conflicting results. Document analytical parameters (e.g., LOQ, LOD) and environmental variables (e.g., temperature, humidity) that may contribute to discrepancies .

- Ethical Compliance : Adhere to institutional guidelines for animal/human studies. Declare conflicts of interest and validate synthetic routes to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.